molecular formula C7H11ClN2O2S B1675903 Mafenide hydrochloride CAS No. 138-37-4

Mafenide hydrochloride

Cat. No. B1675903
CAS RN: 138-37-4
M. Wt: 222.69 g/mol
InChI Key: SIACJRVYIPXFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mafenide hydrochloride is a sulfonamide-type antimicrobial agent used to treat severe burns . It is used as a topical anti-infective, especially in burn therapy . It works by reducing the bacterial population present in the burn tissue and promotes healing of deep burns .


Molecular Structure Analysis

Mafenide hydrochloride has a molecular formula of C7H11ClN2O2S . Its average mass is 222.692 Da and its monoisotopic mass is 222.022980 Da .


Physical And Chemical Properties Analysis

Mafenide hydrochloride appears as a solid . Its melting point ranges from 261 to 263 °C .

Scientific Research Applications

1. Application in Perovskite Solar Cells

  • Summary of the Application : Mafenide hydrochloride (MHCl) is used as a zwitterionic additive in the fabrication of mesoscopic perovskite solar cells (MPSCs). It’s introduced for defect passivation and to improve electrical conduction in the film .
  • Methods of Application : MHCl is introduced into MPSCs during fabrication. It inhibits nonradiative recombination and extends carrier lifetimes. The additive can promote the filling of perovskite precursors in TiO2 scaffolds .
  • Results or Outcomes : The use of MHCl resulted in an enhancement of power conversion efficiency from 13.75% to 15.67%. The unencapsulated device showed remarkable stability, retaining 92% of its original power conversion efficiency (PCE) after storage for 80 days in the air with relative humidity (RH) of 50±5% at 25±5 °C .

2. Application in Antimicrobial Efficacy

  • Summary of the Application : Mafenide hydrochloride is used in wound irrigation solutions for its antimicrobial efficacy against Pseudomonas aeruginosa .
  • Methods of Application : The study evaluated the antimicrobial efficacy of wound irrigation solutions including mafenide acetate using microbiology assays and an ex vivo skin wound model .
  • Results or Outcomes : All solutions showed significant reductions in bacterial number. In the skin wound model, mafenide acetate provided the highest bacterial reduction after a 22 h treatment (log 10 reduction 3.6). The results demonstrated the antimicrobial efficacy of all solutions against Pseudomonas aeruginosa .

1. Application in Perovskite Solar Cells

  • Summary of the Application : Mafenide hydrochloride (MHCl) is used as a zwitterionic additive in the fabrication of mesoscopic perovskite solar cells (MPSCs). It’s introduced for defect passivation and to improve electrical conduction in the film .
  • Methods of Application : MHCl is introduced into MPSCs during fabrication. It inhibits nonradiative recombination and extends carrier lifetimes. The additive can promote the filling of perovskite precursors in TiO2 scaffolds .
  • Results or Outcomes : The use of MHCl resulted in an enhancement of power conversion efficiency from 13.75% to 15.67%. The unencapsulated device showed remarkable stability, retaining 92% of its original power conversion efficiency (PCE) after storage for 80 days in the air with relative humidity (RH) of 50±5% at 25±5 °C .

2. Application in Antimicrobial Efficacy

  • Summary of the Application : Mafenide hydrochloride is used in wound irrigation solutions for its antimicrobial efficacy against Pseudomonas aeruginosa .
  • Methods of Application : The study evaluated the antimicrobial efficacy of wound irrigation solutions including mafenide acetate using microbiology assays and an ex vivo skin wound model .
  • Results or Outcomes : All solutions showed significant reductions in bacterial number. In the skin wound model, mafenide acetate provided the highest bacterial reduction after a 22 h treatment (log 10 reduction 3.6). The results demonstrated the antimicrobial efficacy of all solutions against Pseudomonas aeruginosa .

Safety And Hazards

Mafenide hydrochloride may cause an allergic skin reaction . Adverse reactions can include superinfection, pain or burning upon application, rash, pruritus, tachypnea, or hyperventilation . Mafenide is metabolized to a carbonic anhydrase inhibitor, which could potentially result in metabolic acidosis .

properties

IUPAC Name

4-(aminomethyl)benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c8-5-6-1-3-7(4-2-6)12(9,10)11;/h1-4H,5,8H2,(H2,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIACJRVYIPXFKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

138-37-4
Record name Benzenesulfonamide, 4-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6045296
Record name Mafenide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mafenide hydrochloride

CAS RN

49783-80-4, 138-37-4
Record name Benzenesulfonamide, 4-(aminomethyl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49783-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mafenide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mafenide hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757093
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mafenide hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3527
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mafenide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mafenide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.842
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAFENIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J751V0284
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mafenide hydrochloride
Reactant of Route 2
Mafenide hydrochloride
Reactant of Route 3
Reactant of Route 3
Mafenide hydrochloride
Reactant of Route 4
Reactant of Route 4
Mafenide hydrochloride
Reactant of Route 5
Reactant of Route 5
Mafenide hydrochloride
Reactant of Route 6
Reactant of Route 6
Mafenide hydrochloride

Citations

For This Compound
142
Citations
JA Mendelson - Prehospital and Disaster Medicine, 2001 - cambridge.org
… The mafenide hydrochloride spray also removed the … mafenide hydrochloride to pass through intact, devascularized skin, and then successfully utilized aqueous mafenide hydrochloride …
Number of citations: 20 www.cambridge.org
SA Kahn, A Afshari, L Nguyen, T Shinha… - Journal of Burn Care …, 2017 - academic.oup.com
Mafenide acetate is used in some burn wounds for its ability to penetrate eschar but requires frequent uncomfortable dressing changes for its application. The authors hypothesize that …
Number of citations: 4 academic.oup.com
JA Rizzo, AK Martini, KA Pruskowski, MP Rowan… - Burns, 2018 - Elsevier
Objective Fungal infections remain a major cause of mortality in the burned population. Mafenide acetate/amphotericin B solution (SMAT) has been used topically for prophylaxis and …
Number of citations: 8 www.sciencedirect.com
IA Holder - The Journal of burn care & rehabilitation, 1990 - academic.oup.com
… The activity of 2.5% mafenide hydrochloride solution was equal to that of 4% mafenide HCl and could be used clinically with significant savings and perhaps, fewer side effects. …
Number of citations: 20 academic.oup.com
A Afshari, L Nguyen, SA Kahn… - Journal of Burn Care & …, 2017 - academic.oup.com
Mafenide acetate is an antimicrobial agent used to decrease the bacterial load for burn wounds. The 5% solution is more commonly used yet double the cost of its 2.5% counterpart. …
Number of citations: 15 academic.oup.com
JA Mendelson - The Journal of burn care & rehabilitation, 1997 - academic.oup.com
… Mafenide hydrochloride is the original form of Sulfamylon used clinically.***** A 5% solution of mafenide hydrochloride for topical antibacterial therapy including ophthalmic use was …
Number of citations: 10 academic.oup.com
JA MENDELSON, HJ PRATT, JJ AMATO… - Journal of Trauma …, 1970 - journals.lww.com
MAFENIDE HYDROCHLORIDE AND MAFENIDE ACETATE IN SPRAY AND OIN... : Journal of Trauma and Acute Care Surgery MAFENIDE HYDROCHLORIDE AND MAFENIDE …
Number of citations: 8 journals.lww.com
A Ibrahim, S Fagan, T Keaney… - Journal of Burn Care …, 2014 - academic.oup.com
… Mafenide was introduced in 1966 as a topical sulfonamide in the form of mafenide hydrochloride 10% ointment. With its bacteriostatic action, via inhibition of nucleotide synthesis, 2 , 16 …
Number of citations: 15 academic.oup.com
R Mahajan, S Chandragiri, S Gananadhamu, V Borse… - 2022 - researchsquare.com
… The Mafenide hydrochloride used in this work was purchased from TCI chemicals India. HPLC grade Methanol (Batch no-6962441221) was purchased from Qualigens Pvt. Ltd. …
Number of citations: 2 www.researchsquare.com
TW Skulan, JO Hoppe - Life Sciences, 1966 - Elsevier
… Mafenide acetate was found to produce less metabolic acidosis and to be significantly leas toxic than mafenide hydrochloride following intravenous administration in experi mental …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.